

An In-Depth Technical Guide to 2-Oxazolidinone, 5-methyl-3-vinyl-

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Oxazolidinone, 5-methyl-3-vinyl-

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Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of **2-Oxazolidinone, 5-methyl-3-vinyl-** (V-MOX), a versatile monomer with growing importance in various industrial and scientific fields. This document details established synthetic methodologies, including experimental protocols, and summarizes key physicochemical and spectral properties in structured tables. While the primary applications of V-MOX are in polymer and materials science, this guide also addresses the known biological context of the broader oxazolidinone class of compounds, acknowledging the current lack of specific data for V-MOX in biological signaling pathways.

Introduction

2-Oxazolidinone, 5-methyl-3-vinyl-, also known as N-vinyl-5-methyl-2-oxazolidinone or V-MOX, is a heterocyclic compound featuring a five-membered oxazolidinone ring substituted with a methyl group at the 5-position and a vinyl group at the 3-position. This unique structure, combining a reactive vinyl moiety with a polar cyclic carbamate, makes it a valuable monomer and intermediate in chemical synthesis. Its primary utility lies as a reactive diluent in UV-curable coatings, inks, and adhesives, and as a key building block for the synthesis of specialized polymers, such as kinetic hydrate inhibitors (KHIs) for the oil and gas industry.^{[1][2]}

The oxazolidinone scaffold itself is of significant interest in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3] The renowned antibiotic Linezolid, for instance, features the 2-oxazolidinone core.[3] However, it is crucial to note that to date, specific biological activities and interactions with signaling pathways for **2-Oxazolidinone, 5-methyl-3-vinyl-** have not been reported in the scientific literature.

Synthesis of 2-Oxazolidinone, 5-methyl-3-vinyl-

There are two primary routes for the synthesis of **2-Oxazolidinone, 5-methyl-3-vinyl-**: a two-step process involving a copper-catalyzed cyclization followed by a ruthenium-catalyzed vinylation, and a pyrolysis-based method.

Two-Step Synthesis: Cyclization and Vinylation

This method involves the initial formation of the 5-methyl-2-oxazolidinone ring, followed by the introduction of the vinyl group.

Step 1: Cu(II)-catalyzed Cyclization of (±)-1-amino-2-propanol

The first step is the reaction of (±)-1-amino-2-propanol with carbon monoxide in the presence of a Copper(II) catalyst and under an oxygen atmosphere to yield 5-methyl-2-oxazolidinone.[2]

Step 2: Ruthenium-catalyzed Vinylation

The intermediate, 5-methyl-2-oxazolidinone, then undergoes a vinylation reaction with acetylene, catalyzed by a ruthenium complex, to produce the final product, **2-Oxazolidinone, 5-methyl-3-vinyl-**. [2]

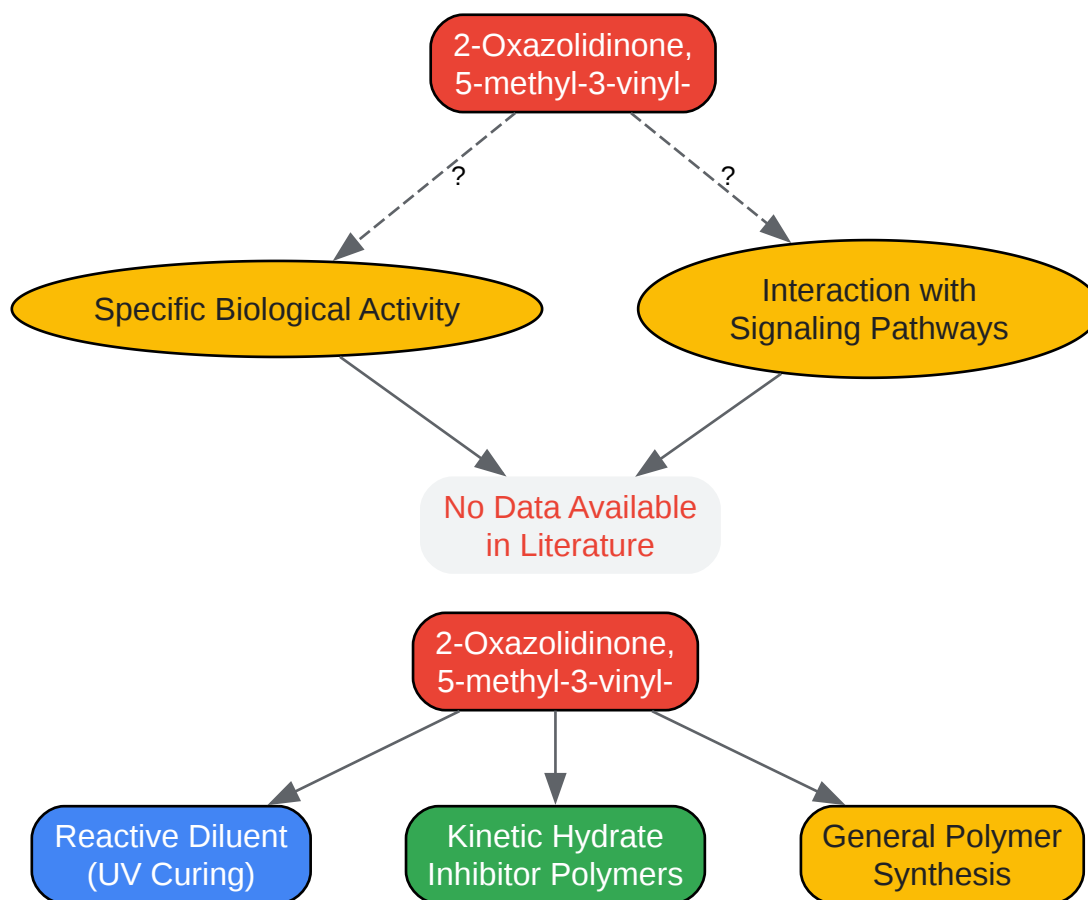
Experimental Protocol (General Description):

While detailed, reproducible academic protocols for this specific two-step synthesis are not readily available in the public domain, the general principles of transition metal-catalyzed carbonylations and vinylations form the basis of this route.

- **Cyclization:** Typically, the amino alcohol would be reacted with carbon monoxide at elevated pressure in a suitable solvent in the presence of a Cu(II) salt (e.g., CuCl₂, Cu(OAc)₂) and a

base. The reaction is often carried out in an autoclave.

- Vinylation: The N-vinylation of amides and related compounds with acetylene using ruthenium catalysts is a known transformation. This reaction generally involves heating the substrate with acetylene gas in the presence of a ruthenium catalyst, such as a Ru(II)-phosphine complex, in an appropriate solvent.



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- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Oxazolidinone, 5-methyl-3-vinyl-]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1606508#synthesis-and-properties-of-2-oxazolidinone-5-methyl-3-vinyl]

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